molecular formula C17H23N3O4S2 B2715895 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide CAS No. 1170259-41-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide

Cat. No. B2715895
CAS RN: 1170259-41-2
M. Wt: 397.51
InChI Key: KYWYHSCLCMGDTG-UHFFFAOYSA-N
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Description

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been studied as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This has resulted in a potent and selective GIRK1/2 activator .

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound has been investigated as a potential activator of GIRK channels. These channels play a crucial role in modulating excitability in cells and are involved in various physiological processes. Specifically, the GIRK1/2 channel subtype is widely expressed in the brain. Researchers have identified a new ether-based scaffold in this compound, which, when paired with a novel sulfone-based head group, exhibits potent and selective activation of GIRK1/2 channels .

Antibacterial Activity

In practical research, several newly synthesized compounds, including our compound of interest, were evaluated for their antibacterial action. The in vitro zone of inhibition (ZOI) method was used to assess their effectiveness against pathogenic bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Further studies are needed to explore the compound’s antibacterial potential .

Synthetic Approaches and Diversification

Researchers have explored rapid synthetic approaches to libraries of diversified 1,2,4-thiadiazole-based molecules. While our compound isn’t explicitly mentioned in this context, it’s worth noting that related thiadiazole-based structures have been investigated for their potential biological activities. These synthetic strategies contribute to the overall understanding of chemical space and drug discovery .

Future Directions

The future directions for this compound could involve further optimization of its structure to improve its potency as a GIRK1/2 activator . Additionally, it could be evaluated for its potential therapeutic applications in conditions such as pain perception, epilepsy, reward/addiction, and anxiety .

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-12(2)14-4-6-16(7-5-14)26(23,24)19-17-10-13(3)18-20(17)15-8-9-25(21,22)11-15/h4-7,10,12,15,19H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWYHSCLCMGDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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